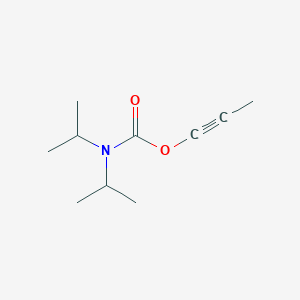
Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester is a chemical compound with the molecular formula C10H17NO2 It is an ester derivative of carbamic acid, where the esterification involves a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, bis(1-methylethyl)-, 1-propynyl ester typically involves the reaction of isopropyl isocyanate with propargyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Isopropyl isocyanate+Propargyl alcohol→Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates and esters.
Applications De Recherche Scientifique
Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, bis(1-methylethyl)-, 1-propynyl ester involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, bis(1-methylethyl)-, 1-butynyl ester
- Carbamic acid, bis(1-methylethyl)-, 1-ethynyl ester
- Carbamic acid, bis(1-methylethyl)-, 1-phenyl ester
Uniqueness
Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester is unique due to its specific esterification with a propynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
648927-66-6 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
prop-1-ynyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H17NO2/c1-6-7-13-10(12)11(8(2)3)9(4)5/h8-9H,1-5H3 |
Clé InChI |
NDBGKHNXEVALEA-UHFFFAOYSA-N |
SMILES canonique |
CC#COC(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


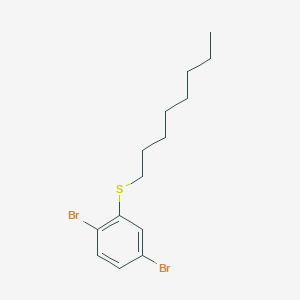
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
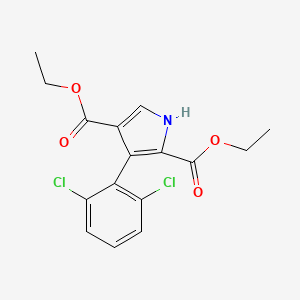
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
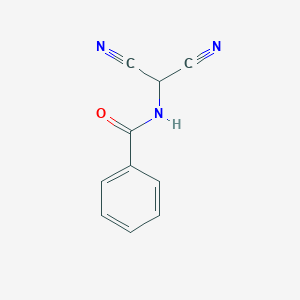

![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
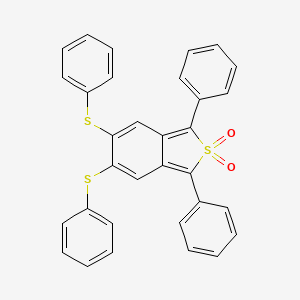
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)
